3,3-Difluoropentane-1-thiol

Description

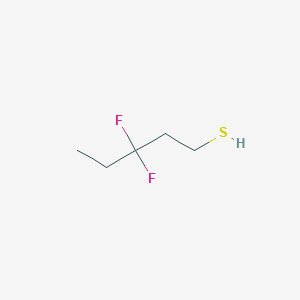

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2S/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRIJNIBUVQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCS)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 3,3 Difluoropentane 1 Thiol and Analogous Compounds

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of compounds like 3,3-Difluoropentane-1-thiol is a potent nucleophile. Sulfur's large atomic radius and the polarizability of its valence electrons make it more nucleophilic than its oxygen counterpart in many situations. libretexts.org The nucleophilic character of the thiol is significantly enhanced upon deprotonation by a base, which forms the more reactive thiolate anion (RS⁻). nsf.gov This thiolate is a key intermediate in many of the thiol group's characteristic reactions.

The para-fluoro-thiol reaction (PFTR) is a type of nucleophilic aromatic substitution that demonstrates the potent nucleophilicity of the thiol group. researchgate.net In this reaction, a thiol selectively displaces a fluorine atom located at the para position of a perfluorinated aromatic ring. researchgate.net This methodology is recognized for its high efficiency and selectivity toward thiols, proceeding under mild, metal-free conditions. researchgate.net

A crucial component in the PFTR mechanism is the presence of a base. researchgate.net The base's primary function is to deprotonate the thiol (R-SH), generating the highly nucleophilic thiolate anion (R-S⁻). researchgate.netresearchgate.net This step is essential as the neutral thiol is significantly less reactive. Commonly employed bases are non-nucleophilic to avoid competing reactions with the fluorinated aromatic ring; examples include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃). researchgate.netresearchgate.net Once formed, the thiolate anion attacks the electron-deficient aromatic ring, leading to the regioselective substitution of the para-fluorine atom. researchgate.netresearchgate.net The reaction is highly selective, yielding the desired thioether product in high yields. researchgate.net

Orthogonal ligation strategies involve a set of highly chemoselective reactions that can proceed in the same reaction vessel without interfering with one another. nih.govresearchgate.net The PFTR's high selectivity for thiols, coupled with its mild and metal-free reaction conditions, makes it an excellent candidate for such strategies. researchgate.netrsc.org It can be employed in complex chemical environments where other functional groups are present, such as in the modification of peptides and proteins. researchgate.netnih.gov This reaction is considered a powerful alternative to other well-established coupling methods, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can be used compatibly in sequential or one-pot synthetic strategies. rsc.org

The kinetics of the PFTR are generally favorable, with reactions often reaching completion within minutes to hours at ambient temperatures. researchgate.net The progress of the reaction can be conveniently monitored using ¹⁹F NMR spectroscopy, which allows for the distinct observation of fluorine signals. researchgate.net Studies in aqueous media have shown that the reaction rate is significantly influenced by pH, with higher pH values leading to faster deprotonation of the thiol and thus accelerating the reaction. bohrium.com For instance, increasing the pH from 11 to 13 can dramatically increase the reaction rate. bohrium.com

The choice of solvent also plays a critical role in the reaction kinetics. chemrxiv.orgwikipedia.org Solvents can influence reaction rates by differentially solvating the reactants and the transition state. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction will proceed more rapidly. wikipedia.org While various solvents can be used, the specific choice can be tuned to optimize the reaction rate and yield. researchgate.net

| Parameter | Influence on PFTR | Typical Conditions/Observations |

|---|---|---|

| Base | Essential for generating the reactive thiolate anion. researchgate.net | Non-nucleophilic bases like DBU or K₂CO₃ are preferred. researchgate.netresearchgate.net |

| pH (in aqueous media) | Higher pH increases the concentration of thiolate, accelerating the reaction. bohrium.com | Reaction is significantly faster at pH 13 compared to pH 11. bohrium.com |

| Temperature | Higher temperatures generally increase the reaction rate. | Often proceeds efficiently at ambient temperatures. researchgate.net |

| Solvent | Affects reaction rate by stabilizing the transition state. wikipedia.org | Polar aprotic solvents are commonly used. researchgate.net |

Thiol-addition reactions are fundamental transformations of the thiol group, widely used in polymer chemistry and material science. rsc.org These reactions involve the addition of the S-H bond across a carbon-carbon multiple bond.

The Michael addition is a well-established reaction where a thiol adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. researchgate.net This reaction is typically catalyzed by a base or a nucleophile. researchgate.netwikipedia.org In a base-catalyzed mechanism, the base deprotonates the thiol to form a thiolate, which then acts as the nucleophile, attacking the β-carbon of the Michael acceptor. nsf.gov This reaction is highly efficient and is considered a "click" reaction due to its high yields and selectivity. researchgate.net

Thiol-ene chemistry describes the addition of a thiol to an alkene ('ene'). wikipedia.org This transformation can proceed through two primary pathways: a free-radical addition or a catalyzed Michael addition. wikipedia.org The free-radical thiol-ene reaction is initiated by heat, UV light, or a radical initiator, which generates a thiyl radical (RS•). wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org This process is valued for its rapid reaction rates and insensitivity to atmospheric oxygen, making it a robust method for creating uniform polymer networks and modifying surfaces. rsc.orgwikipedia.org

| Feature | Thiol-Michael Addition | Radical Thiol-Ene Reaction |

|---|---|---|

| Alkene Substrate | Electron-deficient (e.g., acrylates, maleimides). researchgate.net | Electron-rich or unactivated alkenes. rsc.org |

| Initiation/Catalysis | Base or nucleophile (e.g., amines, phosphines). rsc.orgresearchgate.net | UV light, heat, or radical initiator. wikipedia.org |

| Mechanism | Nucleophilic conjugate addition. wikipedia.org | Free-radical chain reaction. wikipedia.org |

| Regioselectivity | Addition at the β-carbon. nsf.gov | Anti-Markovnikov addition. wikipedia.org |

Para-Fluoro–Thiol Reaction (PFTR) Mechanisms and Selectivity

Oxidative Transformations of the Thiol Moiety

The thiol group is readily oxidized under various conditions. youtube.com The oxidation products depend on the strength of the oxidizing agent used.

With mild oxidizing agents like iodine (I₂) or bromine (Br₂), or even atmospheric oxygen, two molecules of a thiol can couple to form a disulfide (R-S-S-R'). libretexts.orgchemistrysteps.com This reaction is a cornerstone of protein chemistry, where disulfide bridges form between cysteine residues, stabilizing the tertiary structure of proteins. chemistrysteps.comlibretexts.org The formation of a disulfide bond is a reversible process; the bond can be cleaved by reducing agents to regenerate the two original thiol groups. libretexts.org

The use of strong oxidizing agents leads to the formation of sulfur oxyacids. The thiol group can be oxidized sequentially to sulfenic acid (R-SOH), then to sulfinic acid (R-SO₂H), and ultimately to sulfonic acid (R-SO₃H). youtube.comchemistrysteps.comnih.gov These oxidations can be achieved with reagents such as hydrogen peroxide, potassium permanganate, or nitric acid. chemistrysteps.com While the initial oxidation steps can be reversible, the oxidation to sulfonic acid is generally considered irreversible. nih.gov

Disulfide Formation and Redox Chemistry

The thiol group (-SH) of 3,3-difluoropentane-1-thiol is readily susceptible to oxidation, a characteristic feature of thiols. The most common oxidation product is the corresponding disulfide, bis(3,3-difluoropentyl) disulfide. This conversion is a key aspect of the redox chemistry of thiols. libretexts.orglibretexts.org

The formation of the disulfide bond can proceed through several mechanistic pathways, often involving a one- or two-electron oxidation process. nih.gov In a typical thiol-disulfide exchange reaction, a thiolate anion acts as a nucleophile, attacking the sulfur atom of a disulfide bond. libretexts.orgnih.gov This process is a series of SN2-like displacement reactions at the sulfur atom. libretexts.org

The general mechanism for the oxidation of thiols to disulfides can be summarized as follows:

Step 1: Deprotonation The thiol (R-SH) is deprotonated by a base to form a more nucleophilic thiolate anion (R-S⁻).

Step 2: Oxidation The thiolate anion is oxidized. This can occur via various oxidizing agents (e.g., halogens, metal ions, or even atmospheric oxygen) or through radical mechanisms. nih.gov In a two-electron oxidation, a sulfenic acid intermediate may be formed, which then reacts with another thiol molecule to yield the disulfide. nih.gov

The redox potential of the thiol/disulfide couple is an important parameter in its redox chemistry. While specific data for 3,3-difluoropentane-1-thiol is unavailable, the electron-withdrawing nature of the gem-difluoro group is expected to influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, thereby affecting the kinetics and thermodynamics of disulfide formation.

A variety of oxidizing agents can be employed for the conversion of thiols to disulfides. The choice of reagent can be critical to avoid over-oxidation to sulfinic or sulfonic acids. researchgate.net

| Oxidizing Agent | Reaction Conditions | Typical Yield | Reference |

| Iodine (I₂) | Mild, often with a base | High | General thiol chemistry |

| Hydrogen Peroxide (H₂O₂) | Catalytic amounts of metal ions | Variable, risk of over-oxidation | researchgate.net |

| Air (O₂) | Base-catalyzed, slow | Variable | General thiol chemistry |

| Sulfonyl Fluorides | Mild, with a weak base | Quantitative | chemrxiv.orgchemrxiv.org |

Formation and Reactivity of Sulfenic, Sulfinic, and sulfonic Acids

Further oxidation of the sulfur atom in 3,3-difluoropentane-1-thiol can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H). researchgate.netnih.gov These higher oxidation states are typically achieved by using stronger oxidizing agents or more forcing reaction conditions.

The reaction of thiols with hydrogen peroxide is a common method for preparing these oxidized sulfur species. nih.gov The initial product is generally the sulfenic acid, which is often a transient intermediate. researchgate.net Due to their inherent instability, sulfenic acids can be challenging to isolate but can be observed using techniques like ¹⁹F NMR in analogous fluorinated systems. researchgate.netnih.gov

The general oxidation pathway is as follows: R-SH → R-SOH → R-SO₂H → R-SO₃H

The reactivity of these species varies significantly. Sulfenic acids are amphiphilic, capable of acting as both nucleophiles and electrophiles. nih.gov They can condense with another thiol to form a disulfide or be further oxidized. Sulfinic and sulfonic acids are more stable and less reactive in redox processes. The oxidation to the sulfonic acid state is generally considered irreversible under biological conditions.

The formation of these oxidized species from thiols can be achieved using various reagents, as detailed in the table below, based on general thiol and disulfide oxidation studies.

| Oxidized Species | Oxidizing Agent | General Observations | Reference |

| Sulfenic Acid | Hydrogen Peroxide (controlled) | Often a transient intermediate. researchgate.net | researchgate.netnih.gov |

| Sulfinic Acid | Hydrogen Peroxide (excess) | More stable than sulfenic acid. | researchgate.net |

| Sulfonic Acid | HOF·CH₃CN, Dimethyl Sulfoxide | Strong oxidizing conditions required. | researchgate.netdocumentsdelivered.com |

Investigation of Sulfenyl Hydroperoxide Intermediates

The oxidation of thiols, particularly with oxidants like hydrogen peroxide or singlet oxygen, is proposed to proceed through highly reactive intermediates. researchgate.net One such postulated intermediate is a sulfenyl hydroperoxide (R-SOOH). While direct observation of these intermediates is challenging due to their transient nature, their existence is supported by mechanistic studies and computational analysis of analogous systems. researchgate.net

In reactions of sterically hindered fluorinated thiols with singlet oxygen, the formation of sulfinic acids as the primary product, rather than disulfides, suggests a pathway involving a sulfenyl hydroperoxide intermediate. researchgate.net This intermediate can then rearrange to the more stable sulfinic acid.

A plausible reaction pathway involving a sulfenyl hydroperoxide intermediate is: R-SH + ¹O₂ → [R-SOOH] → R-SO₂H

The study of such fleeting intermediates is crucial for a complete understanding of the oxidation mechanisms of thiols. The use of specialized techniques, such as ¹⁹F NMR with appropriately designed fluorinated thiol probes, has been instrumental in gaining insights into these reactive species. researchgate.net

Impact of Fluorination on Thiol Reactivity and Decomposition Pathways

The introduction of a gem-difluoro group at the 3-position of the pentane (B18724) chain in 3,3-difluoropentane-1-thiol is expected to have a profound impact on its reactivity and decomposition pathways compared to non-fluorinated thiols. The high electronegativity of fluorine atoms leads to strong polarization of adjacent C-F and C-C bonds, influencing bond strengths and the acidity of nearby protons.

C-S Bond Hydrogenolysis

Hydrogenolysis of the C-S bond in thiols is a key reaction in hydrodesulfurization processes. acs.org This reaction involves the cleavage of the carbon-sulfur bond and the addition of hydrogen, typically requiring a catalyst and a hydrogen source.

Studies on analogous fluorinated thiols, such as 2,2,2-trifluoroethanethiol (B73368) on a Mo(110) surface, have shown that fluorination influences the C-S bond hydrogenolysis pathway. osti.gov While the temperature at which C-S bond cleavage occurs is similar for both fluorinated and non-fluorinated thiols, the subsequent reaction pathways can differ. osti.gov For 3,3-difluoropentane-1-thiol, the inductive effect of the fluorine atoms may weaken the C-S bond to some extent, potentially facilitating its cleavage under certain conditions. However, the strong C-F bonds are generally resistant to cleavage.

Transition metal complexes can also mediate the hydrolysis of C-S bonds in thiols, offering an alternative to traditional hydrogenolysis. acs.org The presence of fluorine atoms could influence the coordination of the thiol to the metal center and the subsequent cleavage of the C-S bond.

Alkene Elimination Mechanisms

Elimination reactions in alkyl halides and related compounds are a common method for the synthesis of alkenes. siue.edu In the case of 3,3-difluoropentane-1-thiol, elimination reactions could potentially lead to the formation of fluorinated alkenes. The mechanism of elimination is highly dependent on the reaction conditions, particularly the strength of the base used.

The presence of fluorine atoms can significantly affect the regioselectivity and stereoselectivity of elimination reactions. Fluorine's strong electron-withdrawing effect can increase the acidity of β-hydrogens, favoring an E1cb (Elimination, first-order, conjugate base) mechanism, especially in fluorinated compounds. siue.edu However, the C-F bond is very strong, making fluoride (B91410) a poor leaving group in E1 and E2 mechanisms. siue.edu

In a study comparing the reaction of F⁻ with CH₃CH₂I and CF₃CH₂I, it was found that β-fluorination suppresses the E2 elimination pathway. nih.govnih.gov This suggests that for 3,3-difluoropentane-1-thiol, traditional base-induced elimination of H-S- and a β-hydrogen to form an alkene might be less favorable than in its non-fluorinated counterpart. However, other elimination pathways might become accessible due to the presence of the fluorine atoms.

Radical Fluoroalkylation Processes via Photoredox Catalysis

Recent advances in photoredox catalysis have enabled a wide range of radical fluoroalkylation reactions. nih.gov These methods often involve the generation of fluoroalkyl radicals from suitable precursors, which can then add to alkenes or participate in other radical-mediated transformations.

While direct studies on 3,3-difluoropentane-1-thiol in this context are not available, analogous gem-difluoro compounds have been utilized in photoredox-catalyzed reactions. nih.govchemrxiv.org For instance, the generation of a gem-difluoroalkyl radical from chlorodifluoroacetic anhydride (B1165640) has been demonstrated. nih.govchemrxiv.org It is conceivable that under appropriate photoredox conditions, the C-S bond in 3,3-difluoropentane-1-thiol could be cleaved to generate a 3,3-difluoropentyl radical. This radical could then be used in various fluoroalkylation reactions.

The general scheme for such a process would involve:

Generation of the Radical: A photocatalyst, upon excitation by visible light, would induce the formation of the 3,3-difluoropentyl radical from the thiol.

Radical Reaction: The generated radical would then react with a suitable substrate, such as an alkene, to form a new C-C bond and introduce the 3,3-difluoropentyl group.

This approach represents a modern and powerful strategy for the utilization of fluorinated compounds in organic synthesis.

Desulfurization Reactions for Nucleophilic Substitution

The conversion of thiols into other functional groups via desulfurization followed by nucleophilic substitution is a valuable synthetic strategy. While much of the research has centered on hydrodesulfurization, recent advancements have enabled the direct substitution of the thiol group with a variety of nucleophiles. biorxiv.orgchemrxiv.org

A notable method for this transformation involves the use of a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system. biorxiv.orgresearcher.life This process is rapid and demonstrates broad applicability with a range of nucleophiles, including amines, carboxylates, and phenolates. cas.cn For alkyl thiols, which are analogous in reactivity to 3,3-difluoropentane-1-thiol, the reaction generally requires more forcing conditions compared to more reactive benzyl (B1604629) thiols. cas.cnnih.gov Typically, the conversion of alkyl thiols is carried out at elevated temperatures, such as 70 °C, and may require an overnight reaction time for completion. cas.cnnih.gov

The proposed mechanism involves the activation of the thiol by the Ph₃P/ICH₂CH₂I system, leading to the formation of a phosphonium (B103445) salt intermediate. This intermediate is then susceptible to nucleophilic attack, resulting in the displacement of the sulfur-containing moiety and the formation of the desired substitution product. The tolerance of this method to various functional groups makes it a powerful tool in organic synthesis. cas.cn

| Alkyl Thiol Substrate (Analogous) | Nucleophile | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| R-SH (General Alkyl Thiol) | Secondary Amine | Ph₃P, ICH₂CH₂I, NMP, 70 °C, overnight | Good to Excellent | cas.cn |

| R-SH (General Alkyl Thiol) | Carboxylate | Ph₃P, ICH₂CH₂I, NMP, 70 °C, overnight | Good | cas.cn |

| R-SH (General Alkyl Thiol) | Phenolate | Ph₃P, ICH₂CH₂I, NMP, 70 °C, overnight | Moderate to Good | cas.cn |

Fluorine-Thiol Displacement Reactions in Macrocyclization

A significant application of fluorinated compounds and thiols is observed in the development of novel peptide macrocyclization strategies. The Fluorine-Thiol Displacement Reaction (FTDR) has emerged as a facile method for creating cyclic peptide analogues with enhanced biological properties. biorxiv.orgresearchgate.netnih.gov This reaction typically involves the displacement of a fluorine atom from an α-fluoroacetamide moiety within a peptide by a dithiol linker to form a stable thioether bond, thus cyclizing the peptide. biorxiv.orgspringernature.com

While aromatic dithiols like benzenedimethanethiol are commonly employed, studies have shown that aliphatic dithiols are also effective linkers in FTDR-based macrocyclization. biorxiv.org This indicates that a difunctionalized analog of 3,3-difluoropentane-1-thiol could potentially serve as a linker in similar applications. The reaction is generally conducted under mild basic conditions (pH 9.0-9.5) and at moderate temperatures (e.g., 37 °C), demonstrating excellent chemoselectivity and functional group tolerance. researchgate.net

The efficiency of macrocyclization with aliphatic dithiols has been shown to be dependent on the length of the alkyl chain. For instance, aliphatic linkers with 5 to 8 carbon atoms have been successfully used to cyclize peptides containing α-fluoroacetamide residues. biorxiv.org This versatility allows for the synthesis of a variety of macrocyclic peptides with different linker sizes, which can influence their conformational properties and biological activity. biorxiv.orgbiorxiv.org

| Peptide Substrate | Aliphatic Dithiol Linker (Analogous) | Reaction Conditions | Result | Reference |

|---|---|---|---|---|

| Fluoroacetamide-containing Axin analogue | 5-carbon aliphatic dithiol | pH 9.0-9.5, 37 °C | Efficient Macrocyclization | biorxiv.org |

| Fluoroacetamide-containing Axin analogue | 7-carbon aliphatic dithiol | pH 9.0-9.5, 37 °C | Efficient Macrocyclization | biorxiv.org |

| Fluoroacetamide-containing Axin analogue | 8-carbon aliphatic dithiol | pH 9.0-9.5, 37 °C | Efficient Macrocyclization | biorxiv.org |

Computational and Theoretical Investigations of 3,3 Difluoropentane 1 Thiol and Fluorinated Thiol Systems

Quantum Chemical Approaches for pKa Prediction and Acidity Analysis of Fluorinated Thiols

The acid dissociation constant (pKa) is a critical parameter for understanding the reactivity of thiols. rsc.org Quantum chemical methods, particularly those based on density functional theory (DFT), have become essential for accurately predicting the pKa of thiols in solution. researchgate.netoptibrium.com The accuracy of these predictions depends heavily on the chosen DFT functional and the model used to simulate the solvent environment. wayne.edu

Several studies have systematically evaluated different DFT methods and solvation models to establish reliable protocols for thiol pKa calculation. rsc.orgwayne.edu For instance, a combination of the M06-2X functional with the SMD (Solvation Model based on Density) solvation model has been shown to provide high precision, with a root-mean-square error (RMSE) as low as 0.77 pK units for a diverse set of 58 thiols, including fluorinated hydrocarbyls. rsc.orgresearchgate.net The inclusion of explicit solvent molecules, such as a few water molecules hydrogen-bonded to the sulfur atom, can further improve the accuracy of calculations, bringing the predicted pKa values within one unit of experimental data for certain functionals. wayne.edu

The fluorination of alkyl thiols has a pronounced effect on their acidity. The strong electron-withdrawing nature of fluorine atoms stabilizes the thiolate anion (RS⁻) formed upon deprotonation, thereby lowering the pKa and increasing acidity. libretexts.orglibretexts.org This effect is significant in fluorinated hydrocarbyl thiols, which can exhibit a wide pKa range spanning over 10.0 pK units depending on the extent and position of fluorine substitution. rsc.orgresearchgate.net For example, fluorination adjacent to the sulfur atom has a more potent acidifying effect than terminal substitution. nih.gov

| DFT Functional | Solvation Model | Key Finding/Performance | Reference |

|---|---|---|---|

| M06-2X | SMD | Optimal precision with the smallest RMSE value of 0.77 pK units for a set of 58 thiols. | rsc.orgresearchgate.net |

| ωB97XD | SMD with 3 explicit water molecules | Produces the best results for a test set of 45 thiols, with an average error of -0.11 ± 0.50 pKa units. | wayne.edu |

| B3LYP | SMD with 3 explicit water molecules | Performs well, with an average error of -1.11 ± 0.82 pKa units. | wayne.edu |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a versatile computational method used to investigate the electronic properties of molecules, providing fundamental insights into their structure and chemical reactivity. researchgate.netnih.gov For fluorinated thiols like 3,3-difluoropentane-1-thiol, DFT calculations can elucidate how fluorine substitution modulates charge distribution, orbital energies, and bonding characteristics. mdpi.com

The primary influence of fluorine substituents on the properties of thiols is the inductive effect. ucsb.edu As the most electronegative element, fluorine withdraws electron density through the sigma bond framework of the molecule. libretexts.orgucsb.edu This electron-withdrawing effect is key to understanding the increased acidity of fluorinated thiols. libretexts.org By pulling electron density away from the sulfur-hydrogen bond, the fluorine atoms polarize the bond, facilitate proton donation, and, most importantly, stabilize the resulting thiolate anion. libretexts.orgnih.gov

The magnitude of this effect depends on the number of fluorine atoms and their proximity to the thiol group. ucsb.edu Multiple fluorine atoms compound the inductive effect, leading to a greater increase in acidity. libretexts.orglibretexts.org DFT studies on various fluorinated compounds confirm that these structural modifications lead to significant changes in electronic properties, which in turn govern the molecule's reactivity. researchgate.netresearchgate.net

| Substituent Feature | Effect on Acidity | Underlying Principle | Reference |

|---|---|---|---|

| Presence of Fluorine | Increases acidity (lowers pKa) | Strong inductive electron withdrawal stabilizes the thiolate conjugate base. | libretexts.orglibretexts.org |

| Increased Number of Fluorine Atoms | Further increases acidity | Cumulative inductive effect enhances the stabilization of the anion. | libretexts.orgnih.gov |

| Proximity of Fluorine to Thiol Group | Greater increase in acidity | Inductive effects weaken with distance; closer substituents have a stronger influence. | ucsb.edu |

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.commalayajournal.org

In fluorinated thiols, the introduction of fluorine atoms lowers the energy of both the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity. malayajournal.org DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net For thiols, analyses have been performed to understand how substituent effects influence the energies of frontier orbitals and, consequently, the pKa. rsc.orgresearchgate.net This analysis helps to rationalize the observed trends in reactivity and acidity within a series of related compounds. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of charge distribution and bonding interactions within a molecule. rsc.org It examines delocalization effects, such as hyperconjugation, by quantifying the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

For fluorinated thiols, NBO analysis is instrumental in understanding the electronic origins of the substituent effects on acidity. rsc.org Studies have demonstrated a direct linear relationship between the calculated pKa values of thiols and the natural charges on the sulfur atom. rsc.orgresearchgate.net The electron-withdrawing fluorine atoms increase the positive natural charge on the sulfur atom, which correlates with increased acidity. nih.gov NBO analysis can also reveal hyperconjugative interactions that contribute to the stabilization of specific conformations or the thiolate anion. rsc.orgnih.gov These detailed electronic insights are crucial for a complete understanding of the structure-property relationships in fluorinated thiol systems. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Surface Interactions

While quantum chemical methods are excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with the environment over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational preferences and intermolecular forces. nih.gov

The three-dimensional shape, or conformation, of a molecule like 3,3-difluoropentane-1-thiol is not static but exists as an ensemble of interconverting structures. MD simulations can predict the most stable conformations and the energy barriers between them. mdpi.com For fluorinated compounds, computational studies have revealed that electrostatic interactions, hyperconjugation, and solvation play critical roles in determining conformational preferences. nih.govnih.gov

MD simulations are also crucial for understanding how fluorinated thiols interact with surfaces, a key aspect for applications in materials science, such as the formation of self-assembled monolayers (SAMs). nih.gov Studies on fluorinated aryl thiols have shown that fluorination significantly affects molecular orientation and packing on surfaces like silver. nih.govresearchgate.net For instance, pentafluorothiophenol (B1630374) molecules in a monolayer were found to be more disordered and tilted at a greater angle from the surface normal compared to their non-fluorinated counterparts. nih.gov MD simulations can model these interfaces, helping to explain experimental observations and predict the structure of the resulting surface layers. nih.govnih.gov

Conformational Control via Vicinal Fluorination

The introduction of fluorine atoms onto an alkyl chain can significantly influence its conformational preferences, a phenomenon that is of great interest in molecular design and rational drug development. In the case of vicinal difluorination, as would be conceptually related to the fluorine atoms in 3,3-difluoropentane-1-thiol, the gauche effect plays a pivotal role in dictating the torsional angles of the carbon backbone. The gauche effect, in this context, refers to the tendency of a conformation with fluorine and another electronegative group or a bulky group in a gauche arrangement (a dihedral angle of approximately 60°) to be energetically more favorable than the anti conformation (a dihedral angle of 180°).

This preference is contrary to what would be expected based on steric hindrance alone and is attributed to a combination of hyperconjugative and electrostatic interactions. Hyperconjugation involves the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in the gauche conformation.

| Compound | Method | Solvent | ΔE (E_anti - E_gauche) (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,2-Difluoroethane | DFT (B3LYP/6-311+G(d,p)) | Gas Phase | -0.6 to -0.8 | |

| 1-Fluoropropane | MP2/6-31G* | Gas Phase | -0.3 | |

| 2-Fluoroethanol | DFT (M06-2X/6-311++G(d,p)) | Gas Phase | -1.5 |

Theoretical Modeling of Reaction Intermediates and Transition States

The reactivity of thiols is of fundamental importance in various chemical and biological processes. Theoretical modeling provides a powerful tool to investigate the intricate details of reaction mechanisms, including the structures and energies of transient intermediates and transition states. For fluorinated thiols such as 3,3-difluoropentane-1-thiol, computational methods can elucidate the influence of the electron-withdrawing fluorine atoms on the reaction pathways.

Quantum mechanical calculations, particularly density functional theory (DFT), are widely used to map the potential energy surfaces of chemical reactions. These calculations can predict the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information is crucial for determining reaction rates and understanding the factors that control selectivity.

For instance, in the context of thiol oxidation, a common reaction pathway for thiols, theoretical studies can model the formation of sulfenic acid (RSOH), sulfinic acid (RSO2H), and sulfonic acid (RSO3H) intermediates. The presence of fluorine atoms is expected to influence the stability of these intermediates and the energy barriers for their formation and subsequent reactions. The electron-withdrawing nature of fluorine can affect the acidity of the thiol proton and the nucleophilicity of the sulfur atom, thereby modulating the reaction kinetics.

While specific computational studies on the reaction intermediates and transition states of 3,3-difluoropentane-1-thiol are not extensively reported, research on other fluorinated organic compounds and thiols provides a framework for such investigations. For example, studies on the nucleophilic substitution reactions of fluorinated alkanes have detailed the transition state structures and the role of fluorine in stabilizing or destabilizing them.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Thiol Oxidation | DFT (B3LYP) | Characterization of sulfenic, sulfinic, and sulfonic acid intermediates and transition states. | |

| Nucleophilic Addition of Thiols | MP2 | Identification of transition state geometries and activation energies. | |

| Thiol-Ene Reaction | CASSCF | Elucidation of radical and ionic pathways and their competing transition states. |

Force Field Parametrization for Fluorinated Systems

Molecular mechanics simulations are a valuable tool for studying the structure, dynamics, and thermodynamics of large molecular systems. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. Developing accurate force fields for fluorinated compounds like 3,3-difluoropentane-1-thiol presents unique challenges.

The high electronegativity and small size of the fluorine atom lead to strong electrostatic interactions and significant polarization effects that are not always well-captured by standard force fields. Furthermore, the conformational preferences of fluorinated molecules, such as the gauche effect, require careful parametrization of the dihedral terms in the force field.

Several general-purpose force fields, such as the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) force field, have been extended to include parameters for a range of organofluorine compounds. The parametrization process typically involves fitting the force field parameters to reproduce experimental data (e.g., densities, heats of vaporization) and high-level quantum mechanical calculations (e.g., conformational energy profiles, electrostatic potentials).

For fluorinated systems, it is often necessary to develop specific parameters for bond stretching, angle bending, and torsional potentials involving the fluorine atoms. The partial atomic charges are also a critical component and are often derived from quantum mechanical calculations using methods such as restrained electrostatic potential (RESP) fitting. The development of accurate and transferable force fields for fluorinated thiols is an ongoing area of research, essential for enabling reliable molecular simulations of these compounds in various environments.

| Force Field | Parametrization Strategy | Strengths | Limitations | Reference |

|---|---|---|---|---|

| GAFF/GAFF2 | General force field with atom types for fluorinated compounds. Parameters derived from QM data. | Broad applicability and transferability. | May require further refinement for specific systems. | |

| OPLS-AA/L | Focus on reproducing liquid properties. Parametrized against experimental data and QM calculations. | Good performance for condensed-phase simulations. | Less focused on detailed conformational energies. | |

| CHARMM | Specific parametrization for biomolecules, with extensions to small molecules. | Well-validated for protein and nucleic acid simulations. | Limited parameters for general organofluorine compounds. |

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of 3,3-Difluoropentane-1-thiol, providing fundamental insights into its molecular structure and enabling real-time observation of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3,3-Difluoropentane-1-thiol. The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a multi-faceted analysis of the molecule's electronic and structural environment.

Given the absence of specific experimental spectra for 3,3-Difluoropentane-1-thiol in published literature, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on established principles and data from analogous structures. The ¹H NMR spectrum would feature distinct signals for the protons on each carbon. The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity of the fluorine nucleus to its local environment. alfa-chemistry.comthermofisher.com The large chemical shift dispersion of ¹⁹F NMR, typically spanning from -200 ppm to +200 ppm, minimizes the probability of signal overlap. alfa-chemistry.comthermofisher.com The ¹³C NMR spectrum, often acquired with proton decoupling, would show a signal for each of the five carbon atoms, with the carbon bonded to the fluorine atoms (C3) exhibiting a characteristic triplet due to one-bond C-F coupling.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -SH (C1) | ~1.3 - 1.6 | Triplet (t) | ³JHH ≈ 8 Hz |

| -CH₂- (C1) | ~2.6 - 2.8 | Quartet (q) | ³JHH ≈ 7-8 Hz | |

| -CH₂- (C2) | ~2.0 - 2.2 | Triplet of triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz | |

| -CH₂CH₃ (C4, C5) | ~1.9 (C4), ~1.0 (C5) | Quartet (q, C4), Triplet (t, C5) | ³JHH ≈ 7.5 Hz | |

| ¹⁹F | -CF₂- (C3) | ~ -90 to -110 | Triplet of triplets (tt) | ³JFH ≈ 15-20 Hz, ³JFH ≈ 15-20 Hz |

| ¹³C | C1 (-CH₂SH) | ~20 - 25 | Triplet (t) | ³JCF ≈ 4-6 Hz |

| C2 (-CH₂CF₂-) | ~35 - 40 | Triplet (t) | ²JCF ≈ 20-25 Hz | |

| C3 (-CF₂-) | ~120 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz | |

| C4 (-CH₂CH₃) | ~30 - 35 | Triplet (t) | ²JCF ≈ 20-25 Hz | |

| C5 (-CH₃) | ~7 - 9 | Singlet (s) | - |

The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an exceptional probe for monitoring chemical reactions in real time. This technique is particularly powerful for detecting and characterizing transient, electrophilic reaction intermediates that are often too reactive to be observed by other methods. For thiols, oxidation reactions are of central importance, proceeding through intermediates like sulfenic acids (RSOH). Mechanistic studies of these reactions can be challenging because such intermediates are typically short-lived.

Research on sterically hindered fluorinated aromatic thiols has demonstrated the ability of ¹⁹F NMR to directly observe the formation of persistent RSOH species in aqueous buffer, as well as their subsequent conversion to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. This methodology allows for detailed kinetic and mechanistic investigations into thiol reactivity, providing insights that would be difficult to obtain otherwise. Applying this technique to 3,3-Difluoropentane-1-thiol would enable precise monitoring of its oxidation pathways.

The fluorine atom is considered a valuable probe for studying biological interactions due to its favorable NMR properties, small size, and near-complete absence in native biological systems. The introduction of a fluorinated molecule like 3,3-Difluoropentane-1-thiol into a biological system allows for ¹⁹F NMR studies without background signals.

The chemical shift of the fluorine nucleus is exquisitely sensitive to its immediate environment. If 3,3-Difluoropentane-1-thiol were conjugated to a peptide or protein via its thiol group, the chemical shift of the -CF₂- group would serve as a sensitive reporter on conformational changes, ligand binding, or interactions with membranes. This approach leverages the ¹⁹F nucleus as a "spy" to monitor molecular-level events in complex biological milieu.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information for the structural characterization of 3,3-Difluoropentane-1-thiol by identifying its constituent functional groups. These methods measure the vibrational energies of bonds within a molecule, which are characteristic of specific bond types. gia.eduresearchgate.net

For 3,3-Difluoropentane-1-thiol, key vibrational modes can be predicted. The S-H stretching vibration is expected to produce a weak but sharp absorption band in the IR spectrum around 2550-2600 cm⁻¹. C-H stretching vibrations from the ethyl and propyl chains will appear in the 2850-3000 cm⁻¹ region. The most characteristic signals for the fluorinated portion of the molecule are the strong C-F stretching vibrations, which typically occur in the 1000-1400 cm⁻¹ region of the IR spectrum. Raman spectroscopy is also a powerful tool, particularly for detecting the S-H bond and for studying molecules in aqueous solutions. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong | Strong |

| S-H Stretch | -SH | 2550 - 2600 | Weak | Medium |

| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | Medium | Medium |

| C-F Stretch | -CF₂- | 1000 - 1400 | Very Strong | Weak |

| C-S Stretch | -CH₂-S- | 600 - 800 | Weak-Medium | Strong |

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are essential for the separation, identification, and quantification of 3,3-Difluoropentane-1-thiol, especially from complex mixtures. acs.org High-performance liquid chromatography (HPLC) is ideal for separation and quantification, while mass spectrometry (MS) provides information on molecular weight and elemental composition. The combination of these techniques (LC-MS) is particularly powerful for analyzing organofluorine compounds in various matrices. acs.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of thiols. mdpi.comnih.gov Due to the lack of a strong chromophore in simple alkyl thiols like 3,3-Difluoropentane-1-thiol, direct UV detection is often insensitive. Therefore, analysis typically requires a pre-column derivatization step to attach a fluorescent tag to the thiol group. mdpi.comnih.govresearchgate.net

A widely used derivatization reagent is ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). mdpi.comnih.govresearchgate.net This reagent reacts specifically with the thiol group to form a highly fluorescent adduct that can be detected with high sensitivity. The separation is commonly achieved using reversed-phase chromatography on a C18 column. mdpi.comnih.gov This method allows for the quantification of various thiols in a single run and has been successfully applied to determine thiol concentrations in biological samples. mdpi.comnih.govresearchgate.net The development of an HPLC-fluorescence detection method for 3,3-Difluoropentane-1-thiol would follow these established principles, enabling its precise quantification in research applications. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of 3,3-Difluoropentane-1-thiol, GC would separate the compound from any impurities or reaction byproducts based on its boiling point and affinity for the column's stationary phase. calabs.us The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI), causing fragmentation.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation. For 3,3-Difluoropentane-1-thiol, key fragmentation pathways would likely involve the loss of the thiol group, cleavage of C-C bonds adjacent to the difluorinated carbon, and loss of fluorine atoms. While electron ionization can sometimes lead to the absence of a clear molecular ion for fluorine compounds, softer ionization techniques or derivatization can be employed to overcome this. epa.govjeol.com Chemical ionization (CI) has been shown to provide 10-100 times better sensitivity for alkyl thiols compared to EI. chromforum.org

Table 1: Predicted GC-MS Fragmentation Data for 3,3-Difluoropentane-1-thiol (C₅H₁₀F₂S)

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Significance |

|---|---|---|

| 140 | [C₅H₁₀F₂S]⁺ | Molecular Ion (M⁺) |

| 107 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 111 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 75 | [CH₂CH₂SH]⁺ | Fragment from cleavage beta to the CF₂ group |

| 65 | [C₅H₁₀]⁺ | Loss of F₂S |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules, often in the liquid phase. wikipedia.orgyoutube.com For a neutral compound like 3,3-Difluoropentane-1-thiol, ESI analysis would typically involve the formation of a pseudomolecular ion, such as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

This technique is advantageous as it minimizes fragmentation, usually allowing for the unambiguous determination of the molecular weight. wikipedia.org The ionization efficiency of fluorinated compounds in ESI can be influenced by their unique solubility and surface activity properties. nih.gov Derivatization to introduce a permanently charged group or a more readily ionizable functionality can be used to enhance the ESI signal if needed. poseidon-scientific.com

Table 2: Expected ESI-MS Adducts for 3,3-Difluoropentane-1-thiol

| Ionization Mode | Adduct | Predicted m/z |

|---|---|---|

| Positive | [M+H]⁺ | 141.06 |

| Positive | [M+Na]⁺ | 163.04 |

| Negative | [M-H]⁻ | 139.04 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass. measurlabs.comucr.edu For 3,3-Difluoropentane-1-thiol (C₅H₁₀F₂S), HRMS can distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The ability to obtain an accurate mass measurement is crucial for confirming the identity of a newly synthesized compound or identifying an unknown analyte in a complex mixture. nih.gov Techniques such as Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. researchgate.netresearchgate.net

Table 3: HRMS Data for Distinguishing 3,3-Difluoropentane-1-thiol

| Molecular Formula | Compound Name | Nominal Mass | Exact Mass |

|---|---|---|---|

| C₅H₁₀F₂S | 3,3-Difluoropentane-1-thiol | 140 | 140.04675 |

| C₈H₁₂O₂ | Example Isobar 1 | 140 | 140.08373 |

| C₇H₁₂N₂O | Example Isobar 2 | 140 | 140.09496 |

Surface-Sensitive Analytical Methods

When 3,3-Difluoropentane-1-thiol is used to modify surfaces, for instance, by forming self-assembled monolayers (SAMs) on a gold substrate, a suite of surface-sensitive techniques is required to characterize the resulting film. These methods provide information on elemental composition, chemical states, and molecular arrangement at the material's surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for analyzing the elemental composition and chemical environment of the top 1-10 nanometers of a surface. diva-portal.org When a surface functionalized with 3,3-Difluoropentane-1-thiol is analyzed, XPS can confirm the presence of carbon, fluorine, and sulfur. More importantly, the high-resolution spectra of these elements provide chemical state information.

For example, the S 2p spectrum can confirm the formation of a gold-thiolate bond, which typically appears at a binding energy of around 162 eV. nih.gov The F 1s peak would confirm the presence of C-F bonds, and the C 1s spectrum could be deconvoluted to identify C-C/C-H, C-S, and C-F₂ environments. nih.gov

Table 4: Representative XPS Binding Energies for a 3,3-Difluoropentane-1-thiol Monolayer on Gold

| Photoelectron Line | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| S 2p₃/₂ | ~162.0 | Thiolate bound to gold (-S-Au) |

| F 1s | ~688.5 | Covalent C-F bond |

| C 1s | ~285.0 | Aliphatic C-C, C-H |

| C 1s | ~286.5 | C-S bond |

| C 1s | ~291.0 | C-F₂ group |

| Au 4f₇/₂ | ~84.0 | Metallic Gold Substrate |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique, analyzing the outermost 1-2 molecular layers of a material. phi.com It works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. nist.govcarleton.edu These secondary ions are analyzed based on their time-of-flight to a detector, providing a high-mass-resolution spectrum of the surface molecules and their fragments. jordilabs.comlucideon.com

For a surface modified with 3,3-Difluoropentane-1-thiol, ToF-SIMS would detect characteristic molecular fragments that confirm the structure of the adsorbed molecule. This includes fragments containing both sulfur and fluorine, as well as larger fragments of the parent molecule. Both positive and negative ion spectra are typically collected to provide a comprehensive analysis.

Table 5: Plausible Secondary Ions in ToF-SIMS Analysis

| Ion Type | Plausible m/z | Possible Fragment Identity |

|---|---|---|

| Positive | 29.04 | [C₂H₅]⁺ |

| Positive | 65.01 | [CH₂CF₂]⁺ |

| Positive | 107.06 | [C₅H₁₀F₂]⁺ |

| Negative | 19.00 | [F]⁻ |

| Negative | 33.99 | [SH]⁻ |

| Negative | 139.04 | [M-H]⁻ |

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface analysis technique that uses a focused electron beam to excite atoms in a sample, causing the emission of Auger electrons. eag.com The kinetic energy of these electrons is characteristic of the elements present, making AES a powerful tool for elemental surface composition analysis. carleton.eduphi.com It is sensitive to the top 3-10 nm of a surface and can detect all elements except hydrogen and helium. carleton.eduulvac-phi.com

For a film of 3,3-Difluoropentane-1-thiol, AES would be used to confirm the presence and distribution of sulfur, fluorine, and carbon on the surface. When combined with ion sputtering, AES can perform depth profiling, which would reveal the thickness and elemental uniformity of the thiol layer and provide information about the interface with the underlying substrate. wikipedia.org

Table 6: Principal Auger Electron Kinetic Energies for Relevant Elements

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

|---|---|---|

| Sulfur (S) | LMM | 152 |

| Carbon (C) | KLL | 272 |

| Fluorine (F) | KLL | 647 |

| Gold (Au) | MNN | 2024 |

X-ray Reflectivity for Monolayer Characterization

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to probe the structure of thin films and monolayers at the sub-nanometer level. acs.org This method is particularly well-suited for characterizing self-assembled monolayers (SAMs) of compounds like 3,3-Difluoropentane-1-thiol on various substrates. By measuring the specular reflection of X-rays at grazing angles of incidence, XRR can provide detailed information about the monolayer's thickness, electron density profile, and interfacial roughness. nih.govnih.gov

The fundamental principle of XRR involves directing a highly collimated beam of X-rays onto the surface of the sample and measuring the intensity of the reflected X-rays as a function of the incident angle. The resulting reflectivity profile is characterized by a series of oscillations, known as Kiessig fringes, the periodicity of which is directly related to the thickness of the film. The rate at which the reflectivity signal decays with increasing angle is related to the surface and interface roughness.

For a monolayer of 3,3-Difluoropentane-1-thiol, XRR analysis would yield critical structural parameters. The technique is sensitive to variations in electron density perpendicular to the surface. acs.org This allows for the differentiation between the substrate (e.g., gold or silicon), the sulfur headgroup, the fluorinated alkyl chain, and the terminal group of the monolayer.

Detailed Research Findings from Analogous Systems

While specific XRR data for 3,3-Difluoropentane-1-thiol monolayers is not extensively published, valuable insights can be drawn from studies on similar short-chain and fluorinated alkanethiols. nih.gov Research on these related compounds demonstrates the utility of XRR in determining key structural attributes of SAMs.

A typical XRR experiment on a 3,3-Difluoropentane-1-thiol monolayer would involve fitting the experimental reflectivity data to a theoretical model, often a "slab model," where the monolayer is represented by one or more layers, each with a specific thickness, electron density, and roughness. acs.orgresearchgate.net

The electron density profile derived from the XRR data provides a sub-angstrom resolution map of the electron density distribution normal to the surface. acs.orgnih.gov For a 3,3-Difluoropentane-1-thiol SAM, this profile would be expected to show distinct regions corresponding to the high electron density of the substrate, followed by the sulfur atom, the partially fluorinated pentane (B18724) chain, and finally the transition to the ambient environment. The presence of the two fluorine atoms at the 3-position would create a region of higher electron density within the alkyl chain compared to a non-fluorinated analogue.

From the analysis of the electron density profile, several key parameters can be extracted:

Monolayer Thickness: The total thickness of the 3,3-Difluoropentane-1-thiol monolayer can be determined with high precision. This thickness measurement allows for the calculation of the average molecular tilt angle with respect to the surface normal, assuming a known molecular length. Studies on other short-chain thiols have shown that they can form densely packed, tilted monolayers. researchgate.net

Packing Density: The average electron density of the monolayer is related to the molecular packing density. acs.org By comparing the experimentally determined electron density to the theoretical value for a perfectly packed monolayer, the relative packing density and the presence of any voids or defects can be inferred.

Interfacial Roughness: The analysis also quantifies the roughness at the substrate-monolayer and the monolayer-ambient interfaces. This provides information on the uniformity of the monolayer and the nature of its termination.

Hypothetical Data Table for XRR Analysis of a 3,3-Difluoropentane-1-thiol Monolayer on Gold

The following interactive table presents hypothetical but realistic parameters that could be obtained from an XRR analysis of a 3,3-Difluoropentane-1-thiol SAM on a gold substrate. These values are based on typical findings for similar short-chain and fluorinated thiol monolayers. nih.gov

| Parameter | Value | Description |

| Monolayer Thickness (Å) | 8.5 ± 0.2 | The average thickness of the organic layer from the substrate to the ambient interface. |

| Molecular Tilt Angle (°) | 30 ± 3 | The average angle of the molecular chains with respect to the surface normal. |

| Electron Density (e⁻/ų) | 0.38 ± 0.02 | The average electron density of the monolayer, reflecting its packing. |

| Substrate-Monolayer Roughness (Å) | 2.5 ± 0.5 | The root-mean-square roughness of the interface between the gold substrate and the sulfur headgroups. |

| Monolayer-Ambient Roughness (Å) | 3.0 ± 0.5 | The root-mean-square roughness of the outermost surface of the monolayer. |

Emerging Applications and Research Frontiers Involving 3,3 Difluoropentane 1 Thiol Analogues

Applications in Polymer and Materials Science

The incorporation of fluorinated thiol analogues into polymers and materials leverages the distinct properties of fluorine, such as high electronegativity and low polarizability, to create materials with tailored functionalities.

Precision Polymer Network Synthesis via Fluoro-Thiol Reactions

A key challenge in polymer chemistry is the creation of 'ideal networks' with uniform composition and defined mesh sizes, which directly influence the material's thermal and mechanical properties. rsc.org The para-fluoro-thiol reaction (PFTR), a specific type of nucleophilic aromatic substitution (SNAr), has emerged as a powerful and versatile tool for precision network synthesis. rsc.orgrsc.orgresearchgate.net This reaction involves the highly selective substitution of the para-fluorine atom on a pentafluorophenyl (PFP) group by a thiolate anion, which is generated from a thiol in the presence of a non-nucleophilic base. researchgate.net

The PFTR strategy offers several advantages for creating well-defined polymer networks:

High Regioselectivity : The reaction demonstrates significant selectivity, leading exclusively to para-substituted products. rsc.org

Mild, Metal-Free Conditions : The ligation occurs efficiently at ambient temperatures without the need for a metal catalyst. researchgate.netucsf.edu

Versatility : The method is compatible with a wide range of commercially available bifunctional and multifunctional thiols, allowing for the creation of diverse network structures. rsc.orgrsc.org

In a representative study, a novel linker containing three pentafluorobenzyl moieties was synthesized and cross-linked with various bifunctional thiols. rsc.orgrsc.org The formation and structure of these networks were confirmed using advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). rsc.orgresearchgate.net

Table 1: Examples of Components Used in para-Fluoro-Thiol Network Synthesis

| Fluorinated Linker Moiety | Thiol Cross-Linker Examples | Key Reaction Feature | Reference |

|---|---|---|---|

| Pentafluorobenzyl (PFB) | Dithiothreitol (DTT) | High efficiency and selectivity | researchgate.net |

| Tris(pentafluorobenzyl) Linker (3PFB) | 1,6-Hexanedithiol | Forms homogeneous networks | rsc.org |

| Pentafluorophenyl (PFP) Groups | Various Alkanethiols | Versatile for surface/side-chain modification | researchgate.net |

Design of Functional Materials and Coatings (e.g., Hydrophobic Coatings)

Fluorinated compounds are integral to the development of functional materials, particularly for creating surfaces with specific wetting properties. man.ac.uk Analogues of 3,3-Difluoropentane-1-thiol are utilized in creating robust hydrophobic coatings through reactions like thiol-ene "click" chemistry. nih.gov This method allows for the covalent attachment of fluorinated thiol analogues onto various substrates, imparting a low surface energy and consequently, water-repellent properties.

For instance, silsesquioxanes (SSQs) functionalized with thiol groups can be coated onto natural materials like cotton and paper. nih.gov Subsequent initiator-free, UV-induced thiol-ene coupling with alkene-terminated molecules modifies the surface chemistry. nih.gov While this specific study used long alkyl chains to induce hydrophobicity, the principle is directly applicable to fluorinated analogues. The incorporation of fluorinated chains via this method would be expected to further enhance the hydrophobic character due to the low surface energy of fluorocarbons. nih.gov This two-step process combines the creation of a multi-scale rough texture from the initial coating with the chemical modification from the thiol-ene reaction to achieve stable, highly hydrophobic surfaces. nih.gov

Table 2: Thiol-Ene Functionalization for Hydrophobic Surfaces

| Substrate | Thiol-Functionalized Precursor | Reaction Type | Resulting Property | Reference |

|---|---|---|---|---|

| Cotton Fabrics | Thiol-functionalized Silsesquioxanes (SH-NBBs) | UV-induced Thiol-Ene Coupling | Highly hydrophobic surface | nih.gov |

| Paper | Thiol-functionalized Silsesquioxanes (SH-NBBs) | UV-induced Thiol-Ene Coupling | Stable water repellency | nih.gov |

| Concrete | 3-mercaptopropyltrimethoxysilane | Thiol-Ene Click Addition | Hydrophobic protective coating | researchgate.net |

Self-Assembled Monolayers (SAMs) Fabrication and Polymerization

Self-assembled monolayers (SAMs) composed of organosulfur compounds on metal surfaces are a cornerstone of nanoscience and surface engineering. northwestern.edu Fluorinated alkanethiols, as analogues of 3,3-Difluoropentane-1-thiol, are of particular interest for forming highly ordered and stable SAMs on substrates like gold and silver. nih.govresearchgate.net The strong gold-sulfur bond provides the anchoring point, while intermolecular interactions between the fluorinated chains drive the formation of a densely packed, ordered monolayer. researchgate.net

The structure and quality of these SAMs can be meticulously characterized. For example, X-ray photoelectron spectroscopy (XPS) is used to verify the chemical purity and elemental composition, confirming the binding of the thiolate to the gold substrate and the absence of contaminants. nih.govnih.gov The orientation of the molecules within the monolayer, a critical factor for its properties, has been shown to be nearly normal to the surface for longer-chain fluorinated thiols. nih.gov

Furthermore, these SAMs can be designed with polymerizable units. Research has demonstrated the topochemical polymerization of semi-fluorinated SAMs containing diacetylene groups. uh.edu In this work, SAMs were formed from long-chain thiols with a fluorinated segment and a diacetylene unit. uh.edu Subsequent UV irradiation initiated polymerization, creating a more robust and cross-linked monolayer, which enhances durability. uh.edu

Table 3: Characterization of Fluorinated Thiol Self-Assembled Monolayers (SAMs)

| Fluorinated Thiol Analogue | Substrate | Key Finding | Characterization Technique | Reference |

|---|---|---|---|---|

| CF3(CF2)n(CH2)16-C≡C-C≡C-(CH2)10SH | Gold | SAMs can be polymerized with UV light for enhanced durability. | Resonance Raman Spectroscopy | uh.edu |

| Pentafluorothiophenol (B1630374) (F5TP) | Silver | Perfluorination affects molecular orientation and surface electronic properties. | Ultraviolet Photoelectron Spectroscopy (UPS) | nih.gov |

| CF3(CF2)7CH2CH2SH (F8) | Gold | Pristine, contaminant-free SAMs can be produced and verified. | X-ray Photoelectron Spectroscopy (XPS) | nih.gov |

Chemical Biology and Medicinal Chemistry Research Contexts

The unique reactivity of the thiol group makes these fluorinated compounds valuable tools for bioconjugation and for probing biological systems.

Post-Synthetic Modification of Biomolecules (e.g., Peptides)

The post-synthetic modification of peptides is crucial for enhancing their therapeutic properties, such as stability, cell permeability, and biological activity. ntu.ac.ukspringernature.com The para-fluoro-thiol reaction (PFTR) has been established as a rapid, mild, and highly efficient technique for modifying peptides. acs.orgnih.gov This SNAr-based "fluoroaryl-thiol-click" chemistry allows for the specific conjugation of unprotected peptides containing cysteine residues (or other thiol-bearing amino acids) with molecules containing a perfluorinated aryl moiety. google.com

This method provides access to the extensive catalog of commercially available thiols, enabling the creation of large libraries of modified peptides with diverse functionalities. acs.orgnih.gov A compelling example is the modification of a relatively inactive tetrapeptide sequence. acs.orgnih.gov By conjugating various hydrophobic thiols, such as cyclohexanethiol (B74751) and octanethiol, to the peptide scaffold via the PFTR, researchers were able to impart significant antimicrobial potency to the core sequence. acs.orgnih.gov This highlights the power of using fluorinated linkers to systematically alter peptide structure and function. The reaction's specificity for thiols over other nucleophiles like amines and hydroxyls, along with its tolerance for various functional groups, makes it an invaluable tool in peptide chemistry. google.com

Table 4: Peptide Modification via para-Fluoro-Thiol Reaction (PFTR)

| Peptide Scaffold | Conjugated Thiol | Purpose of Modification | Outcome | Reference |

|---|---|---|---|---|

| Inactive Tetrapeptide | Cyclohexanethiol | Impart antimicrobial activity | Greatly enhanced antimicrobial potency | acs.orgnih.gov |

| Inactive Tetrapeptide | Octanethiol | Impart antimicrobial activity | Significant improvement in activity | acs.orgnih.gov |

| Cysteine-containing Peptides | Various Thiol Derivatives | General bioconjugation | Efficient and specific labeling | google.com |

Probes for Enzyme-Inhibitor Interaction Studies (e.g., Metallo-β-Lactamase Inhibitors)

The rise of antibiotic resistance is a critical global health threat, driven in part by bacteria that produce metallo-β-lactamase (MBL) enzymes. acs.orgnih.gov These enzymes utilize one or two zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov A promising strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with antibiotics to restore their efficacy. nih.gov

Thiol-containing compounds, including analogues of 3,3-Difluoropentane-1-thiol, are excellent candidates for MBL inhibitors. The inhibitory mechanism relies on the ability of the thiol group to act as a potent zinc-binding group, chelating the essential zinc ion(s) in the MBL active site. acs.orgnih.gov This interaction disrupts the enzyme's catalytic machinery, preventing antibiotic degradation. nih.gov

Several small-molecule thiols have been investigated for their ability to inhibit various MBLs (such as NDM, VIM, and IMP types) and synergize with antibiotics like meropenem. acs.orgnih.gov Biophysical studies using isothermal titration calorimetry (ITC) have confirmed a direct correlation between the synergistic activity of these thiol inhibitors and their zinc-binding affinity, revealing dissociation constants (Kd) in the low-micromolar range. acs.orgnih.gov These fluorinated thiol analogues therefore serve as critical molecular probes to study the enzyme-inhibitor interactions and guide the design of new, effective drugs to overcome antibiotic resistance. nih.gov

Table 5: Thiol-Containing Compounds as Metallo-β-Lactamase (MBL) Inhibitors

| Thiol Inhibitor | Target Enzyme Class | Proposed Mechanism of Action | Measured Zinc-Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Thiomandelic acid | Metallo-β-Lactamases (MBLs) | Chelation of active site zinc ion(s) | 9.8 µM | nih.gov |

| 2-Mercapto-3-phenylpropionic acid | Metallo-β-Lactamases (MBLs) | Chelation of active site zinc ion(s) | 20.0 µM | nih.gov |

Strategies for Late-Stage Fluorinated Thiol Incorporation in Drug Scaffolds

The introduction of fluorine into drug candidates at a late stage of synthesis is a pivotal strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles. Incorporating fluorinated thiols offers a unique approach to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Various methods have been developed to achieve this, often focusing on the functionalization of existing molecular scaffolds.

One prominent strategy involves the transition-metal-catalyzed cross-coupling of fluorinated thiolating reagents with aryl or alkyl halides and triflates. Palladium and copper-based catalytic systems have proven effective in forming C-S bonds, allowing for the introduction of fluorinated thiol moieties into complex molecules. For instance, researchers have successfully employed palladium-catalyzed reactions to couple fluorinated alkylthiols with aryl bromides on advanced drug intermediates.

Another approach is the nucleophilic aromatic substitution (SNAr) reaction, where an activated aryl fluoride (B91410) or chloride undergoes substitution with a fluorinated thiol. This method is particularly useful for electron-deficient aromatic systems commonly found in various drug classes. The reactivity in these reactions is highly dependent on the electronic nature of the aromatic ring and the choice of solvent and base.

Recent advancements also include radical-based methods. Photoredox catalysis has emerged as a powerful tool for generating thiyl radicals from fluorinated thiols, which can then engage in addition reactions with alkenes or alkynes present in a drug scaffold. This approach offers mild reaction conditions and high functional group tolerance, making it suitable for complex and sensitive molecules.

Furthermore, enzyme-mediated strategies are being explored for the selective incorporation of fluorinated thiols. Biocatalysis can offer unparalleled regio- and stereoselectivity, which is often challenging to achieve with traditional chemical methods.

Table 1: Comparison of Late-Stage Fluorinated Thiol Incorporation Strategies

| Strategy | Catalyst/Reagent | Substrate Scope | Key Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium or Copper Complexes | Aryl/Alkyl Halides, Triflates | High efficiency, broad substrate scope |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Base | Electron-deficient Arenes | Good for specific electronic profiles |

| Photoredox Catalysis | Photocatalyst, Light Source | Alkenes, Alkynes | Mild conditions, high functional group tolerance |

| Biocatalysis | Enzymes | Specific enzyme substrates | High regio- and stereoselectivity |

Repair and Doping of Defective Materials (e.g., MoS₂ monolayers)

Two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), are promising materials for next-generation electronics and catalysis. However, defects like sulfur vacancies, which are common during synthesis, can negatively impact their electronic and optical properties. The functionalization of these defects with molecules like 3,3-difluoropentane-1-thiol and its analogues presents a viable strategy for both repairing the material and tuning its properties (doping).

The thiol group (–SH) of these molecules can interact with the sulfur vacancies in the MoS₂ lattice. Theoretical and experimental studies have shown that thiols can effectively "heal" these vacancies by donating a sulfur atom, thereby restoring the pristine lattice structure. This repair process can significantly improve the material's charge carrier mobility and photoluminescence quantum yield.

Beyond simple repair, the fluorinated alkyl chain of the thiol can act as a doping agent. The high electronegativity of fluorine atoms can induce a p-doping effect in the MoS₂ monolayer by withdrawing electron density. This controlled doping allows for the tuning of the material's Fermi level and, consequently, its electronic behavior.

Research has explored various organic thiols for this purpose, with findings indicating that the nature of the interaction can range from physisorption of the corresponding disulfide to covalent bonding at the defect site. While some studies suggest that thiols may oxidize to disulfides that physically adsorb onto the MoS₂ surface, others provide evidence for the direct coordination of the thiol to sulfur vacancies. The specific mechanism often depends on the reaction conditions and the nature of the thiol itself.

Table 2: Effects of Thiol Functionalization on MoS₂ Monolayers

| Functionalization Agent | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Cysteine | Physisorption of cystine | Oxidation of thiol to disulfide | |

| Cationic Thiol Ligands | Defect functionalization | Interaction with sulfur vacancies | |

| Fluorinated Thiols | Repair and p-doping | Healing of sulfur vacancies and electron withdrawal |

Catalysis and Reaction Development

Organocatalysis and Metal-Free Conditions

The development of catalytic systems that avoid the use of transition metals is a significant goal in green chemistry. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative for various transformations involving fluorinated thiols. These reactions often proceed under mild conditions and exhibit high levels of chemo- and enantioselectivity.

One area of focus is the Michael addition of thiols to α,β-unsaturated carbonyl compounds. Chiral amines, thioureas, and squaramides have been successfully employed as organocatalysts to promote the conjugate addition of fluorinated thiols, yielding chiral fluorinated thioethers. The catalyst typically activates the electrophile through hydrogen bonding or by forming a transient iminium ion, while a base facilitates the deprotonation of the thiol.

Furthermore, metal-free methods for the synthesis of aryl sulfides using diaryliodonium salts have been developed. In these reactions, a strong organic base promotes the C–S bond formation between a thiol and the diaryliodonium salt under mild conditions. Hypervalent iodine reagents have also been utilized as catalysts in reactions such as the electrocatalytic fluorination of dithioacetals.

The oxidative coupling of thiols to form disulfides is another important transformation that can be achieved under metal-free conditions. Reagents like N-fluorobenzenesulfonimide (NFSI) have been shown to be effective oxidants for this purpose, proceeding without over-oxidation. These methods offer simple and rapid access to symmetrical and unsymmetrical disulfides.

Table 3: Examples of Organocatalyzed Reactions Involving Thiols

| Reaction Type | Organocatalyst | Substrates | Product |

|---|---|---|---|

| Michael Addition | Chiral Thiourea (B124793) | Fluorinated Thiol, Enone | Chiral Fluorinated Thioether |